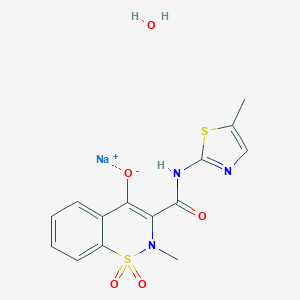
AMP-Deoxynojirimycin
Übersicht
Beschreibung
AMP-Deoxynojirimycin (AMP-DNM) is a hydrophobic derivative of Deoxynojirimycin (DNJ). It is an inhibitor of glucosylceramide synthase and non-lysosomal glucosylceramidase . It has been shown to suppress inflammation in a murine model of hapten-induced colitis, enhance insulin sensitivity in murine and rat models of insulin resistance, and induce sterol regulatory element-binding protein-regulated gene expression and cholesterol synthesis in HepG2 cells .
Molecular Structure Analysis
The molecular formula of AMP-Deoxynojirimycin is C22H39NO5 . The formal name is 2R-(hydroxymethyl)-1-[5-(tricyclo [3.3.2.13,7]dec-1-ylmethoxy)pentyl]-3R,4R,5S-piperidinetriol .Physical And Chemical Properties Analysis
The physical and chemical properties of AMP-Deoxynojirimycin include a molecular weight of 397.55, solubility in DMSO, DMF, and Ethanol . It has a density of 1.2±0.1 g/cm3, a boiling point of 569.9±50.0 °C at 760 mmHg, and a flash point of 298.4±30.1 °C .Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Applications
DNJ is recognized for its anti-diabetic properties , primarily through its action as an α-glucosidase inhibitor . This enzyme plays a crucial role in carbohydrate digestion, and by inhibiting it, DNJ can delay the absorption of sugar, thereby controlling postprandial blood glucose levels. This mechanism is particularly beneficial for managing type 2 diabetes mellitus, where it helps in reducing hyperglycemia-related complications .
Antioxidant Properties
Research has indicated that DNJ exhibits antioxidant capabilities . By scavenging free radicals and reducing oxidative stress, DNJ can contribute to the prevention of various oxidative stress-related diseases. This application is significant in the context of chronic conditions where oxidative damage is a known contributing factor .
Anti-Inflammatory Effects
The anti-inflammatory effects of DNJ are another area of interest. It has been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. The potential of DNJ in this field is being explored to develop treatments for inflammatory diseases .
Anti-Obesity Potential
DNJ’s role in weight management and anti-obesity is linked to its ability to modulate lipid metabolism and inhibit carbohydrate absorption. By influencing these metabolic pathways, DNJ can be a supportive agent in obesity treatment and prevention strategies .
Antiviral Activity
The compound has also been studied for its antiviral properties . DNJ can interfere with the glycosylation of viral proteins, which is a critical step in the life cycle of certain viruses. This disruption can prevent the virus from successfully infecting host cells, making DNJ a candidate for antiviral drug development .
Cancer Research
In cancer research, DNJ has been found to affect tumor cell migration. By inhibiting specific enzymes, DNJ can potentially interfere with the metastatic process of cancer cells, offering a novel approach to cancer therapy .
Wirkmechanismus
Target of Action
AMP-DNM primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . It also has a significant inhibitory effect on the non-lysosomal glucosylceramidase GBA2 .
Mode of Action
AMP-DNM acts as a reversible, potent, and selective inhibitor against its targets . It interferes with the binding of the substrate to the enzyme, thereby inhibiting the activity of α-glucosidase . This interaction leads to significant changes in the metabolic processes within the cell.
Biochemical Pathways
The inhibition of α-glucosidase by AMP-DNM affects the carbohydrate hydrolysis pathway . This results in a delay in the breakdown of oligosaccharides, which in turn leads to a reduction in postprandial blood glucose levels . The compound also impacts the biosynthesis of secondary metabolites .
Pharmacokinetics
For instance, the absorption rate of AMP-DNM decreased when it was ingested with CMCNa .
Result of Action
The primary result of AMP-DNM’s action is the regulation of glucose homeostasis . By inhibiting α-glucosidase, AMP-DNM reduces postprandial blood glucose levels, which can be beneficial in the management of type 2 diabetes mellitus . Additionally, AMP-DNM has been recognized for its antiviral properties .
Action Environment
The action, efficacy, and stability of AMP-DNM can be influenced by various environmental factors. For instance, the natural abundance of AMP-DNM is relatively low in its primary sources, such as mulberry leaves and certain bacterial strains . This can limit the compound’s availability for therapeutic use. Furthermore, the production of AMP-DNM during microbial fermentation has potential for industrial applications .
Safety and Hazards
Zukünftige Richtungen
The future directions of AMP-Deoxynojirimycin research could focus on its potential use for functional purposes, given its functional properties and safety . Additionally, the development of novel potent α-glucosidase inhibitors with high efficiency and safety for patients with type 2 diabetes mellitus is an urgent need .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-1-[5-(1-adamantylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c24-13-18-20(26)21(27)19(25)12-23(18)4-2-1-3-5-28-14-22-9-15-6-16(10-22)8-17(7-15)11-22/h15-21,24-27H,1-14H2/t15?,16?,17?,18-,19+,20-,21-,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYLNHVEAOOEGI-FAIWKWDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COCCCCCN4CC(C(C(C4CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCOCC23CC4CC(C2)CC(C4)C3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AMP-Deoxynojirimycin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AMP-Deoxynojirimycin affect sphingolipid metabolism in leukemia cells, and why is this relevant to the research?
A1: AMP-Deoxynojirimycin is a known inhibitor of the glycosphingolipid pathway. [] In the context of this research, treatment with AMP-Deoxynojirimycin did not elevate the levels of two key pro-apoptotic sphingolipids: ceramide and sphingosine. [] This is in contrast to other tested compounds like PDMP hydrochloride and SKi-II, which did increase ceramide and sphingosine levels and synergized with the anti-apoptotic protein inhibitor ABT-263 to kill leukemia cells. [] This suggests that the accumulation of ceramides and sphingosine is crucial for the observed synergistic effect with ABT-263, and AMP-Deoxynojirimycin's inability to induce this accumulation explains its lack of synergistic activity.
Q2: Based on these findings, what can be inferred about the potential of targeting the glycosphingolipid pathway in combination with BCL2-like protein inhibitors for leukemia treatment?
A2: While inhibiting the glycosphingolipid pathway is a promising strategy, the specific mechanism of action is crucial. The research highlights that merely inhibiting the pathway with AMP-Deoxynojirimycin is insufficient. [] Instead, the focus should be on interventions like PDMP hydrochloride or SKi-II that effectively shift the balance towards the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine. [] This targeted approach holds greater potential for synergistic effects when combined with BCL2-like protein inhibitors like ABT-263 in leukemia treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



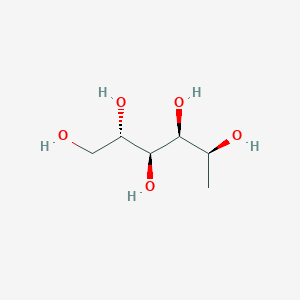
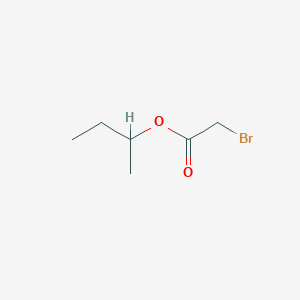

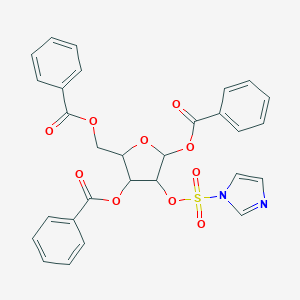
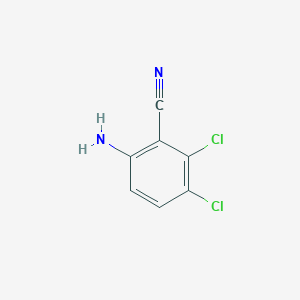

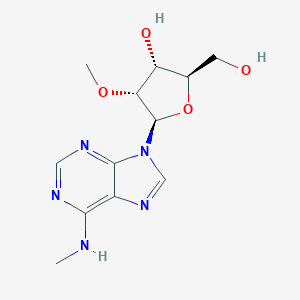
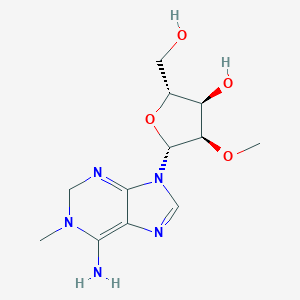
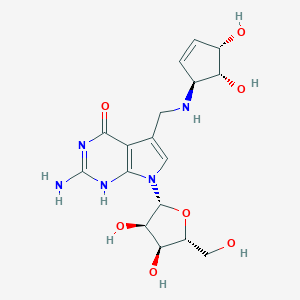
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)
